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Compound of Interest

Compound Name: Methyl 4-formylpicolinate

Cat. No.: B2644346 Get Quote

Methyl 4-formylpicolinate possesses a unique electronic landscape that dictates its NMR

signature. The structure comprises a pyridine ring, an electron-deficient aromatic system due to

the electronegative nitrogen atom, which is further substituted with two electron-withdrawing

groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position.[1]

These features combine to significantly deshield the ring protons and carbons, shifting their

resonances to higher chemical shift (δ) values (downfield) compared to benzene.[1][2]

The interpretation of the spectra hinges on understanding these electronic influences and the

through-bond scalar (J) couplings between adjacent nuclei, which reveal the connectivity of the

molecular framework.[1][3]
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Caption: Structure of Methyl 4-formylpicolinate with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Proton-by-Proton
Examination
The ¹H NMR spectrum is the cornerstone for initial structural verification. The chemical shifts of

the pyridine ring's α-protons (C2, C6) are typically the most deshielded, appearing furthest

downfield (δ 8.5-8.8 ppm) due to their proximity to the nitrogen atom.[1] The presence of the

formyl and ester groups will further modulate these values.

Key Proton Environments and Expected Resonances:

Aldehyde Proton (-CHO): The proton attached to the aldehyde carbonyl is exceptionally

deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the
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C=O bond.[4][5] This signal is expected to be the furthest downfield, appearing as a sharp

singlet in the δ 9.9-10.1 ppm range.[3][5][6]

Pyridine Ring Protons:

H6: This proton is in the α-position to the ring nitrogen, making it highly deshielded. It will

appear as a doublet due to ortho-coupling with H5. Expected chemical shift is δ ~8.9 ppm.

H3: Positioned between two powerful electron-withdrawing groups (ester at C2, aldehyde

at C4), this proton will be significantly deshielded. It will appear as a doublet from ortho-

coupling to H5. Expected chemical shift is δ ~8.4 ppm.

H5: This proton is ortho to the aldehyde group and meta to the ester. It will be split into a

doublet of doublets by H6 (ortho-coupling) and H3 (para-coupling, though often

unresolved). Expected chemical shift is δ ~8.1 ppm.

Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear

as a distinct singlet. Its chemical shift is influenced by the ester functionality and the aromatic

ring. Expected resonance is δ ~4.0 ppm.

Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H (aldehyde) 9.9 - 10.1 Singlet (s) - 1H

H6 ~8.9 Doublet (d) ³J ≈ 4-6 1H

H3 ~8.4 Doublet (d)
⁵J ≈ 0-1 (often

unresolved)
1H

H5 ~8.1
Doublet of

Doublets (dd)
³J ≈ 4-6, ⁵J ≈ 0-1 1H

-OCH₃ ~4.0 Singlet (s) - 3H
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Note: Precise chemical shifts are solvent-dependent. The coupling pattern between H3 and H5

is a para-coupling (⁵J), which is typically very small (0-1 Hz) and may not be resolved, causing

the H3 signal to appear as a sharp singlet or a very narrow doublet.

¹³C NMR Spectral Analysis: Mapping the Carbon
Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique

carbon environments and the presence of key functional groups.[1] Due to the low natural

abundance of ¹³C, these experiments are less sensitive than ¹H NMR.

Key Carbon Environments and Expected Resonances:

Carbonyl Carbons (C=O): These are the most deshielded carbons in the molecule.

Aldehyde Carbonyl: Typically resonates in the δ 190-200 ppm range.[5]

Ester Carbonyl: Resonates slightly upfield from the aldehyde, in the δ 164-166 ppm range.

Pyridine Ring Carbons: The chemical shifts are heavily influenced by the nitrogen and the

attached substituents.

C2 & C4: These carbons, bearing the electron-withdrawing substituents, will be

significantly deshielded.

C6: The α-carbon adjacent to nitrogen is also strongly deshielded.

C3 & C5: These carbons are generally found at higher field (more shielded) relative to the

other ring carbons.

Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded, appearing furthest upfield

in the δ 52-54 ppm range.[7]

Summary of Predicted ¹³C NMR Data (101 MHz, CDCl₃)
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Carbon Assignment Predicted δ (ppm)

C (aldehyde) 190 - 192

C (ester) 164 - 166

C4 152 - 154

C2 150 - 152

C6 148 - 150

C5 128 - 130

C3 125 - 127

-OCH₃ 52 - 54

Experimental Protocols: Ensuring Data Integrity
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
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Caption: Standard workflow for NMR analysis from sample preparation to structural

confirmation.

Step-by-Step Methodology for Sample Preparation:

Sample Weighing: Accurately weigh 5-10 mg of methyl 4-formylpicolinate.

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a

common first choice. Ensure the solvent is of high purity to minimize interfering signals.[8][9]

The residual protonated solvent peak (CHCl₃ in CDCl₃) appears at δ 7.26 ppm and can be

used for spectral calibration.[7]

Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a

clean vial.

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool

in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (e.g., 'zg30').

Spectral Width: ~16 ppm (from -2 to 14 ppm).

Number of Scans: 8-16, depending on concentration.

Relaxation Delay (D1): 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

Spectral Width: ~240 ppm (from -10 to 230 ppm).
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Number of Scans: 1024 or higher, due to lower sensitivity.

Relaxation Delay (D1): 2 seconds.

Advanced 2D NMR for Unambiguous Assignment
For complex analogues or to definitively confirm assignments, 2D NMR experiments are

invaluable.[1]

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling

networks. For methyl 4-formylpicolinate, a cross-peak between the signals at δ ~8.9 (H6)

and δ ~8.1 (H5) would be expected, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton

directly to the carbon it is attached to. It allows for the unambiguous assignment of all

protonated carbons (C3, C5, C6, and the -OCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows

correlations between protons and carbons over two to three bonds. It is critical for assigning

quaternary (non-protonated) carbons. Key expected correlations include:

The aldehyde proton (δ ~10.0 ppm) to C4 and C5.

The methyl protons (δ ~4.0 ppm) to the ester carbonyl carbon (δ ~165 ppm) and C2.

H3 to C2, C4, and the ester carbonyl.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a

complete and validated structural assignment of methyl 4-formylpicolinate, ensuring the

integrity of their chemical entities for downstream applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2644346?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2644346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

